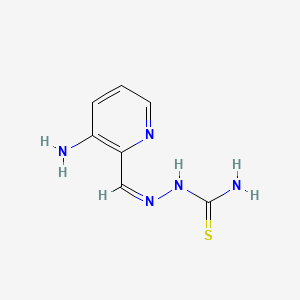

Triapine

Description

Ribonucleotide Reductase as a Fundamental Therapeutic Target in Oncology Research

Ribonucleotide reductase (RNR) is an essential enzyme found in all living organisms, catalyzing the rate-limiting step in the synthesis of deoxyribonucleoside triphosphates (dNTPs) from ribonucleoside diphosphates (rNDPs). mdpi.comannualreviews.org This conversion is crucial for providing the necessary building blocks for DNA synthesis and repair. mdpi.comannualreviews.orgwikipedia.org

The importance of RNR in maintaining balanced dNTP pools highlights its central role in cellular proliferation and genomic integrity. annualreviews.orgnih.gov Elevated levels of human RNR (hRR) are frequently observed in rapidly dividing cancer cells, making the enzyme an attractive target for therapeutic intervention in various proliferative diseases, including cancer. mdpi.comnih.govtandfonline.com Inhibiting hRR can lead to a depletion of dNTP pools, disrupting DNA synthesis and replication, which can selectively impact fast-replicating cancer cells. escholarship.org Furthermore, RNR inhibition can induce genomic instability through mechanisms such as replication fork collapses and DNA double-strand breaks. mdpi.com

Overview of Thiosemicarbazone Compounds in Contemporary Anticancer Research

Thiosemicarbazones are a class of organic compounds that have garnered significant attention in anticancer research. nih.govmdpi.comijpcbs.com Their anticancer effects were initially linked to the inhibition of ribonucleotide reductase. nih.govinnovareacademics.in However, it is now recognized that the ability of thiosemicarbazones to chelate metal ions, particularly iron and copper, plays a major role in their antiproliferative activities. nih.govmdpi.comnih.gov

Metal-thiosemicarbazone complexes can exhibit enhanced anticancer activity compared to the free ligands. mdpi.cominnovareacademics.inmdpi.com The redox activity of iron-thiosemicarbazone complexes is considered critical to their mechanism, potentially leading to oxidative damage and contributing to RNR inhibition. nih.gov Structure-activity relationship (SAR) studies have indicated that the anticancer activities of thiosemicarbazones are related to their parent aldehyde or ketone group, their metal chelation ability, and terminal amino substitution. innovareacademics.in N-heterocyclic thiosemicarbazones, in particular, have shown higher activity compared to aromatic thiosemicarbazones. ijpcbs.com

Triapine (B1662405) as a Prominent Representative of α-N-Heterocyclic Thiosemicarbazone Inhibitors

This compound, also known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), is a synthetic heterocyclic carboxaldehyde thiosemicarbazone and is currently considered a prominent chemotherapeutic compound among the α-N-heterocyclic thiosemicarbazones. nih.govresearchgate.netdiva-portal.orgcancer.gov It is a thiosemicarbazone derivative of 3-aminopyridine-2-carboxaldehyde. wikipedia.org

This compound functions as a potent inhibitor of ribonucleotide reductase. wikipedia.orgnih.govresearchgate.net It is significantly more potent in inhibiting RNR activity compared to hydroxyurea (B1673989), an RNR inhibitor previously used in chemotherapy. researchgate.netcsuohio.edu this compound's mechanism of action involves targeting the iron center within the R2 or M2b subunit of RNR, which is essential for the enzyme's catalytic function. nih.govnih.govresearchgate.netcsuohio.edu By chelating iron, this compound disrupts the diferric-tyrosyl radical center, leading to the inactivation of RNR. wikipedia.orgmdpi.comnih.govdiva-portal.orgcsuohio.edu This inhibition blocks the conversion of ribonucleoside diphosphates to deoxyribonucleotides, thereby impeding DNA synthesis. cancer.govrsc.org

Research findings indicate that this compound can affect the diferric center of the mouse R2 protein and is not likely to act directly on the tyrosyl radical in the same manner as some other inhibitors. nih.govdiva-portal.org Interaction with this compound is proposed to result in the labilization of the diferric center in the R2 protein, followed by this compound molecules acting as iron chelators. nih.govdiva-portal.org The formation of the iron(II)-Triapine complex is considered an essential part of the reaction outcome, promoting reactions with molecular oxygen that generate reactive oxygen species (ROS), further damaging the RNR enzyme. nih.govdiva-portal.org

Preclinical studies have demonstrated this compound's ability to significantly decrease RNR activity in various cancer cell lines, including leukemia, non-small cell lung cancer, renal cancer, and melanoma. csuohio.edu It has also been shown to enhance the cytotoxicity of radiation in cervical and colon cancers in preclinical models. csuohio.edu In uterine cervix cancer cells, this compound has been observed to block deoxynucleotide output by RNR after DNA damage, protract cell cycle arrest at the G1–S-phase checkpoint, and lead to unresolved γH2AX foci, indicating disrupted DNA damage repair functions. nih.govfrontiersin.org

The following is a representation of data on the relative potency of this compound compared to hydroxyurea in inhibiting RNR activity, based on research findings:

| Compound | RNR Inhibitory Potency (Relative to Hydroxyurea) | Reference |

| This compound | ~1000-fold more potent | researchgate.netcsuohio.edu |

| Hydroxyurea | 1x (Baseline) | researchgate.netcsuohio.edu |

This table is a representation of data discussed in the text and would ideally be presented as an interactive data table in a digital format.

This compound's activity is closely linked to its ability to bind endogenous iron and form the reduced iron complex, Fe(II)(3-AP)₂, which is directly responsible for RNR inhibition. escholarship.orgnih.gov The redox cycling of the this compound iron complex between reduced and oxidized forms is necessary for its continued inhibition of RNR. escholarship.org

Structure

3D Structure

Properties

Molecular Formula |

C7H9N5S |

|---|---|

Molecular Weight |

195.25 g/mol |

IUPAC Name |

[(Z)-(3-aminopyridin-2-yl)methylideneamino]thiourea |

InChI |

InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4- |

InChI Key |

XMYKNCNAZKMVQN-WCIBSUBMSA-N |

Isomeric SMILES |

C1=CC(=C(N=C1)/C=N\NC(=S)N)N |

Canonical SMILES |

C1=CC(=C(N=C1)C=NNC(=S)N)N |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

3-aminopyridine-2-carboxaldehyde thiosemicarbazone 3-APCT NSC 663249 PAN 811 PAN-811 PAN811 triapine |

Origin of Product |

United States |

Molecular Mechanisms of Triapine Action

Direct Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RNR) is the rate-limiting enzyme in the de novo synthesis of deoxyribonucleotide triphosphates (dNTPs), the essential precursors for DNA replication and repair aacrjournals.orgnih.gov. RNR is a heterotetrameric enzyme composed of two large subunits (RRM1) and two small subunits (RRM2 or p53R2) aacrjournals.orgnih.gov. The small subunit contains a diferric-tyrosyl radical cofactor that is indispensable for enzyme activity aacrjournals.orgnih.gov. Triapine (B1662405) primarily targets this small subunit.

Interaction with Ribonucleotide Reductase M2 Subunit

This compound is a potent inhibitor of the RNR M2 subunit aacrjournals.orgmedchemexpress.com. It interacts with the M2 subunit, which houses the essential diferric-tyrosyl radical cofactor aacrjournals.orgnih.gov. This interaction is crucial for this compound's inhibitory activity nih.govmdpi.com. Studies suggest that this compound may bind directly to a specific pocket on the surface of the mouse R2 RNR protein, leading to the labilization of the diferric center researchgate.netnih.gov.

Quenching of the Tyrosyl-Free Radical

A key mechanism of this compound's RNR inhibition involves the quenching of the tyrosyl-free radical located within the M2 subunit nih.govaacrjournals.orgnih.gov. This radical is essential for initiating the catalytic process of nucleotide reduction aacrjournals.orgnih.gov. This compound, particularly in its ferrous iron complex form, can directly reduce this tyrosyl radical, thereby inactivating the enzyme aacrjournals.orgmdpi.comescholarship.org. This quenching prevents the regeneration of the radical, leading to a less reversible inhibitory effect compared to some other RNR inhibitors nih.gov.

Research findings highlight the efficiency of this compound in quenching the tyrosyl radical. For instance, one study demonstrated that a this compound-copper complex was as efficient as this compound itself, reducing 100% of the tyrosyl radical in human R2 RNR protein within 3 minutes mdpi.com. Another study showed that the tyrosyl radicals in hRRM2 and p53R2 were completely quenched by incubation with a ferrous-Triapine complex aacrjournals.org.

Impact on Deoxyribonucleotide Triphosphate (dNTP) Pool Depletion

Inhibition of RNR by this compound leads to a significant depletion of intracellular deoxyribonucleotide triphosphate (dNTP) pools nih.govaacrjournals.orgresearchgate.net. Since dNTPs are the building blocks for DNA synthesis, their depletion by this compound disrupts DNA replication and repair patsnap.comaacrjournals.org. This disruption can result in the arrest or slowing of DNA synthesis and cellular proliferation aacrjournals.org.

Studies have shown that this compound treatment causes a pronounced decrease in the levels of dATP and dGTP researchgate.netpnas.org. While the effects on dCTP and dTTP levels can vary, dATP and dGTP are consistently depleted researchgate.netpnas.org. This selective depletion is thought to contribute significantly to this compound's cytotoxic effects, particularly in rapidly dividing cancer cells which have a high demand for dNTPs nih.gov.

Mechanistic Differentiation from Other RNR Inhibitors (e.g., Hydroxyurea)

This compound shares the common target of the RNR M2 subunit with hydroxyurea (B1673989), another clinically used RNR inhibitor aacrjournals.orgresearchgate.net. Both agents inhibit the M2 subunit by quenching the tyrosyl-free radical aacrjournals.org. However, this compound exhibits significant differences in potency and mechanism compared to hydroxyurea.

This compound is reported to be considerably more potent than hydroxyurea in inhibiting both RNR enzyme activity and tumor cell growth, often cited as being 100 to 1000 times more potent nih.govaacrjournals.orgnih.govapexbt.com. This increased potency is thought to be partly a consequence of this compound's ability to chelate iron, which is essential for regenerating the tyrosyl-free radical in the M2 subunit aacrjournals.org.

Furthermore, studies indicate that this compound can be active against tumor cell lines that have developed resistance to hydroxyurea, particularly those with overexpression of the R2 subunit aacrjournals.orgnih.gov. This suggests that this compound's mechanism of action, while overlapping, can overcome certain resistance mechanisms associated with hydroxyurea aacrjournals.org. Unlike hydroxyurea, which may act as a direct reductant of the tyrosyl radical, this compound's action is more closely linked to the formation of a redox-active iron complex that generates reactive oxygen species (ROS) or directly reduces the radical researchgate.netnih.govnih.gov.

The following table summarizes some key differences in the characteristics and effects of this compound and Hydroxyurea:

| Feature | This compound | Hydroxyurea |

| Target | RNR M2 subunit aacrjournals.orgmedchemexpress.com | RNR M2 subunit aacrjournals.orgresearchgate.net |

| Radical Quenching | Primarily via redox-active metal complex researchgate.netnih.govnih.gov | Direct reduction of radical researchgate.net |

| Potency (vs. HU) | 100-1000 fold more potent nih.govaacrjournals.orgnih.govapexbt.com | Less potent than this compound nih.govaacrjournals.orgnih.govapexbt.com |

| Activity in HU-Resistant Cells | Can be active aacrjournals.orgnih.gov | Resistance can develop (e.g., M2 overexpression) aacrjournals.orgnih.gov |

| Iron Chelation | Significant nih.govmdpi.commdpi.com | Less significant aacrjournals.org |

| dNTP Depletion Profile | Pronounced dATP and dGTP depletion researchgate.netpnas.org | Primarily dATP, higher concentrations deplete dGTP pnas.org |

Metal Chelation and Redox Activity

This compound possesses a tridentate N-N-S* coordination system that allows it to chelate transition metal ions, including iron, copper, cobalt, nickel, and zinc nih.govmdpi.commdpi.com. The chelation of these metals, particularly iron, plays a significant role in its biological activity nih.govmdpi.com.

Intracellular Iron Chelation and Perturbation of Iron Metabolism

This compound is a well-known chelator of intracellular iron nih.govmdpi.comaacrjournals.orgnih.govnih.govoncotarget.com. It binds to both Fe(II) and Fe(III) ions with high affinity, forming complexes such as Fe(II)-(3-AP)₂ and Fe(III)-(3-AP)₂ mdpi.com. The formation of these complexes is considered essential for its cytotoxic effect spandidos-publications.com.

The chelation of intracellular iron by this compound perturbs iron metabolism in several ways. It can mobilize iron from prelabeled cells and inhibit iron uptake from transferrin aacrjournals.org. By chelating iron, this compound reduces the availability of iron required for the diferric center in the RNR M2 subunit, thereby contributing to enzyme inactivation aacrjournals.orgnih.govmdpi.com.

Furthermore, the iron complexes of this compound, particularly the Fe(II) form, are redox-active aacrjournals.orgmdpi.comaacrjournals.org. In the presence of oxygen, the Fe(II)-Triapine complex can generate reactive oxygen species (ROS) aacrjournals.orgresearchgate.netspandidos-publications.com. These ROS can contribute to the quenching of the tyrosyl radical and cause damage to cellular components, including DNA aacrjournals.orgspandidos-publications.com. This redox cycling mediated by the this compound-iron complex is considered a crucial aspect of its mechanism of action aacrjournals.orgescholarship.org.

Studies have demonstrated that the formation of the iron chelate of this compound is essential for its cytotoxic effect, which is mediated by the generation of ROS that inactivate RNR spandidos-publications.com. The this compound-iron complex can directly inhibit RNR and is involved in a process that may involve hydrogen peroxide spandidos-publications.com. This redox activity and iron chelation distinguish this compound's mechanism from that of some other iron chelators like desferrioxamine (DFO) aacrjournals.org.

Formation and Characterization of this compound-Iron Complexes

This compound readily forms stable complexes with both ferric (Fe(III)) and ferrous (Fe(II)) iron. Studies have characterized the stoichiometry and stability of these complexes. This compound reacts with ferric chloride, typically in a 2:1 molar ratio, to form a stable Fe(III)-Triapine species. aacrjournals.org This Fe(III) complex can then be reduced to an Fe(II)-Triapine complex by reducing agents such as dithiothreitol (B142953) (DTT). aacrjournals.org

UV-visible absorption measurements have been used to confirm the formation of these iron-Triapine species, with distinct absorption spectra observed for this compound, Fe(III)-Triapine, and Fe(II)-Triapine. aacrjournals.org For instance, this compound has a maximum absorption at 360 nm, while the Fe(III)-Triapine complex shows a maximum at 410 nm, and the Fe(II)-Triapine complex exhibits a maximum at 605 nm. aacrjournals.org These absorption bands have been observed to remain stable for a considerable time at room temperature. aacrjournals.org

pH-potentiometry, UV-vis spectrophotometry, and 1H NMR spectroscopy have been employed to determine the stoichiometry and stability constants of this compound complexes with Fe(III) and Fe(II) in aqueous solutions containing DMSO. nih.govresearchgate.netrsc.org High stability bis-ligand complexes, with a 2:1 ligand-to-metal ratio, are typically formed and are predominant at physiological pH for both Fe(III) and Fe(II). nih.govresearchgate.netrsc.orgresearchgate.net The coordination usually involves a tridentate binding through the pyridine (B92270) nitrogen, one nitrogen from the hydrazine (B178648) group, and the sulfur atom. researchgate.net

Redox Cycling and Generation of Reactive Oxygen Species (ROS)

A crucial aspect of this compound's mechanism involves the redox activity of its iron complexes, particularly the Fe(II)-Triapine complex. This complex can react with molecular oxygen, leading to the generation of reactive oxygen species (ROS). aacrjournals.orgresearchgate.netnih.govacs.org This process is often described as a Fenton-like reaction. researchgate.net

Spin-trapping techniques and EPR spectroscopy have provided direct evidence for the generation of ROS by Fe(II)-Triapine. aacrjournals.org It is the Fe(II)-Triapine complex, not free this compound or the Fe(III)-Triapine complex, that is primarily responsible for activating O2 to produce ROS. aacrjournals.org

The redox cycling of this compound-iron complexes contributes significantly to the pharmacological effects of the drug. aacrjournals.orgmdpi.com This redox activity is thought to make the di-iron center of ribonucleotide reductase (RNR) unstable and inactive. researchgate.net

Implications for Macromolecular Damage, Including DNA Integrity

The ROS generated through the redox cycling of this compound-iron complexes can cause damage to various cellular macromolecules, including DNA. mdpi.comresearchgate.net This DNA damage is considered a significant contributor to this compound's cytotoxicity. aacrjournals.orgaacrjournals.org

Studies have shown that this compound can cause plasmid DNA degradation in the presence of hydrogen peroxide and Fe(II). aacrjournals.org This suggests a mechanism of DNA damage similar to that of certain other antitumoral drugs like Adriamycin and bleomycin, which produce DNA damage via free radical chemistry upon binding of transition metal ions. aacrjournals.org

The effects of this compound-induced RNR inhibition (which inhibits DNA synthesis and prevents DNA repair) and DNA damage may synergistically lead to cell cycle arrest and apoptosis. aacrjournals.org this compound can also lead to the precipitation of cellular DNA. aacrjournals.org

Role of Other Transition Metal Ions in this compound's Activity (e.g., Copper)

While iron is a primary target, this compound and related thiosemicarbazones can also coordinate with other transition metal ions, including copper (Cu(II)), zinc (Zn(II)), ruthenium (Ru(III)), palladium (Pd(II)), and gallium (Ga(III)). nih.govresearchgate.net The interaction with these metal ions can influence the complexes' cytotoxicity, sometimes resulting in complexes with higher activity than the metal-free ligand. nih.gov

This compound's interaction with copper ions has been noted, and studies have investigated the impact of preincubation with CuCl2 on this compound's activity. acs.org In some cases, copper(II) complexes of thiosemicarbazones have demonstrated superior anticancer activity compared to the free ligands. nih.govmdpi.com However, for this compound itself, coordination to Cu(II) or Fe(III) prior to administration did not always enhance cytotoxicity and in some instances resulted in less active complexes, possibly due to high thermodynamic stability and lower cellular uptake kinetics. mdpi.com

The ability of thiosemicarbazones to chelate first-row transition metals like copper and iron is well-established. nih.govescholarship.org this compound and its analogues can coordinate to endogenous copper and iron. nih.gov The coordination behavior towards transition metals can be affected by structural modifications of the thiosemicarbazone ligand. mdpi.com

Downstream Cellular Consequences of this compound Treatment

The molecular actions of this compound, particularly RNR inhibition and ROS generation, lead to significant downstream effects on cellular processes.

Cell Cycle Progression Inhibition

This compound treatment is known to inhibit cell cycle progression. plos.org This inhibition is a key aspect of its antiproliferative effect. frontiersin.org

Cell Cycle Progression Inhibition

Induction of G1-S Phase Cell Cycle Arrest

A prominent consequence of this compound treatment is the induction of cell cycle arrest at the G1-S phase checkpoint. plos.orgfrontiersin.orgnih.govbiorxiv.orgfrontiersin.orgnih.govx-mol.netnih.govresearchgate.netbiorxiv.orgfrontiersin.orgcore.ac.uk This arrest prevents cells from progressing from the G1 phase (cell growth) to the S phase (DNA synthesis).

This compound's potent inhibition of RNR plays a central role in this G1-S arrest. frontiersin.orgfrontiersin.orgnih.govx-mol.net By depleting the cellular pools of deoxyribonucleotides (dNTPs), the essential precursors for DNA synthesis, this compound effectively halts DNA replication. aacrjournals.orgnih.gov This depletion of dNTPs signals the cell cycle machinery to arrest at the G1-S transition, allowing time for potential DNA repair or leading to cell death if the damage is irreparable. frontiersin.org

Studies have shown that this compound strongly arrests cells at the G1/S-phase cell cycle restriction checkpoint for several hours. frontiersin.orgnih.gov This protracted arrest, particularly after DNA damage induced by other agents, contributes to its cytotoxic effects. frontiersin.orgfrontiersin.orgnih.gov

Experimental data supports the induction of G1/S arrest by this compound. For example, in renal cell carcinoma cells, this compound significantly inhibited cell growth by inducing G0/G1 cell cycle arrest through the attenuation of the dNTP pool. nih.govx-mol.net Similarly, studies in Ewing sarcoma cells have shown that RRM2 inhibition by this compound caused G1/S-phase cell cycle arrest. nih.govbiorxiv.org

Interactive Table 1: this compound-Induced Cell Cycle Arrest in Different Cell Lines

| Cell Line | This compound Concentration | Observed Effect | Reference |

| Uterine Cervix Cancer Cells | Not specified | G1-S phase arrest | frontiersin.orgfrontiersin.orgcore.ac.uk |

| Renal Cell Carcinoma (RCC) | 0.5, 1, 2 μM | G0/G1 cell cycle arrest | nih.govx-mol.net |

| Ewing Sarcoma (EwS) Cells | IC50 (0.44-0.65 µM) | G1/S-phase cell cycle arrest | nih.govbiorxiv.org |

| Various Cancer Cell Lines | Not specified | G1/S phase arrest | plos.org |

Note: The concentrations and specific observations may vary depending on the cell line and experimental conditions across different studies.

Activation of Replication Checkpoints and Chk1 Phosphorylation

This compound-induced depletion of dNTPs and the resulting inhibition of DNA synthesis lead to replication stress, which in turn activates cellular replication checkpoints. nih.govaacrjournals.org A key component of this response is the activation of the checkpoint kinase 1 (Chk1). nih.govaacrjournals.org Activation of Chk1 is evidenced by its phosphorylation, particularly at serine 345. nih.govaacrjournals.org This phosphorylation is a crucial step in the activation of this key effector kinase, which is mediated by the ATR-Claspin pathway in response to replication stress. elifesciences.org this compound treatment has been shown to cause a marked increase in Chk1 phosphorylation. nih.govaacrjournals.org Activated Chk1 negatively regulates CDK1/2 activity, which is necessary for the progression through the S and G2/M phases of the cell cycle. nih.gov This Chk1-mediated checkpoint activation contributes to cell cycle arrest observed after this compound treatment. aacrjournals.org Furthermore, studies suggest that this compound-induced RRM2 inhibition can lead to Chk1 activation. nih.gov

Induction of Programmed Cell Death Pathways

This compound's disruption of DNA synthesis and induction of DNA damage ultimately lead to the activation of programmed cell death pathways, primarily apoptosis, and there is emerging exploration into its potential to induce ferroptosis. nih.govaacrjournals.org

Mechanisms of Apoptosis Induction

This compound has been shown to induce apoptosis in various cancer cell lines. nih.govaacrjournals.org The inhibition of ribonucleotide reductase and the subsequent depletion of dNTPs impair DNA synthesis and repair, leading to the accumulation of DNA damage. patsnap.comnih.govaacrjournals.org This extensive DNA damage triggers signaling pathways that initiate the apoptotic cascade. nih.govaacrjournals.org While the precise mechanisms can vary depending on the cell type, the inability of cells to properly replicate and repair their DNA due to this compound's action is a major driver of apoptosis. patsnap.comnih.govaacrjournals.org The effects of this compound-induced RNR inhibition and DNA damage can synergistically contribute to the induction of apoptosis. aacrjournals.org

Disruption of DNA Repair Pathways

In addition to inhibiting DNA synthesis, this compound also disrupts DNA repair processes, further contributing to genomic instability and cell death in cancer cells. patsnap.comnih.govnih.gov

Impaired DNA Synthesis and Repair Processes

Ribonucleotide reductase, the primary target of this compound, provides the deoxyribonucleotide precursors necessary for both DNA replication and repair. patsnap.comnih.govaacrjournals.orgaacrjournals.org By inhibiting RNR, this compound depletes the supply of dNTPs, thereby directly impairing DNA synthesis. patsnap.comaacrjournals.orgaacrjournals.org This depletion also hinders DNA repair processes that require dNTPs to synthesize new DNA strands during repair synthesis. patsnap.comnih.govaacrjournals.orgnih.gov The inability to effectively repair DNA damage, coupled with ongoing cellular processes that can introduce damage, leads to an accumulation of lesions in the genome. aacrjournals.orgresearchgate.net this compound has been shown to impair DNA repair processes, and this impairment is considered a factor in its ability to sensitize cancer cells to other DNA-damaging agents. nih.govaacrjournals.orgnih.gov Specifically, this compound has been shown to disrupt CtIP-mediated homologous recombination repair (HRR), a major pathway for repairing DNA double-strand breaks. nih.govaacrjournals.org This disruption is linked to this compound's activation of Chk1, which can block CDK-mediated phosphorylation of CtIP, a protein essential for initiating HRR. nih.gov

Accumulation of DNA Damage Markers (e.g., γH2AX Foci)

The disruption of DNA synthesis and impaired DNA repair caused by this compound lead to the accumulation of DNA damage. A widely used and sensitive molecular marker for DNA double-strand breaks (DSBs), a significant type of DNA damage, is the phosphorylated form of the histone variant H2AX, known as γH2AX. nih.govnih.gov Phosphorylation of H2AX at serine 139 occurs rapidly at the sites of DSBs and forms visible nuclear foci (γH2AX foci) that can be detected by microscopy or other methods. nih.govnih.govucl.ac.uk this compound treatment has been shown to increase the levels of γH2AX, indicating the induction and accumulation of DNA damage, including DSBs. researchgate.netresearchgate.netallenpress.comnih.gov Persistent γH2AX foci are indicative of unresolved DNA damage. ucl.ac.ukresearchgate.netresearchgate.net Studies have demonstrated higher and more persistent levels of γH2AX in cells treated with this compound, corroborating its role in inducing DNA damage and impairing its repair. researchgate.netresearchgate.netallenpress.comnih.gov The formation of γH2AX foci after this compound exposure parallels cell death occurring after prolonged replication arrest. nih.gov

Table 1: Key Molecular Mechanisms and Associated Effects of this compound

| Mechanism | Associated Effects | Relevant Citations |

| Ribonucleotide Reductase (RNR) Inhibition | Depletion of dNTP pools, Impaired DNA Synthesis | patsnap.comnih.govaacrjournals.orgaacrjournals.orgaacrjournals.org |

| Activation of Replication Checkpoints | Cell Cycle Arrest, Chk1 Phosphorylation | nih.govaacrjournals.orgelifesciences.orgnih.gov |

| Induction of Apoptosis | Programmed Cell Death | nih.govaacrjournals.orgebi.ac.uk |

| Exploration of Ferroptosis Induction | Iron Chelation, Potential Iron-dependent Cell Death | mdpi.commednexus.orgresearchgate.netoup.com |

| Disruption of DNA Repair Pathways | Impaired DNA Repair Processes (e.g., HRR), Accumulation of DNA Damage | patsnap.comnih.govaacrjournals.orgaacrjournals.orgnih.govaacrjournals.orgresearchgate.net |

| Accumulation of DNA Damage Markers (γH2AX) | Indication of DNA Double-Strand Breaks and Unresolved DNA Damage | nih.govmednexus.orgresearchgate.netallenpress.comnih.govresearchgate.netresearchgate.net |

Inhibition of Homologous Recombination Repair (HRR)

This compound has been shown to disrupt homologous recombination repair, a critical pathway for repairing DNA double-strand breaks (DSBs) aacrjournals.orgaacrjournals.orgnih.govnih.govcancer-genetics.orgresearchgate.netfigshare.com. Studies utilizing a GFP-based HRR assay have demonstrated that this compound suppresses HRR activity induced by I-SceI-generated DSBs aacrjournals.orgnih.govnih.govfigshare.com. This inhibition of HRR contributes to the sensitization of cancer cells, particularly those with wild-type BRCA, to agents that induce DSBs aacrjournals.orgnih.govnih.govasco.orgresearchgate.netfigshare.com. The impairment of HRR by this compound is thought to be largely a result of its effects on CDK activity, which is necessary for efficient HRR during the S and G2 phases of the cell cycle nih.gov. By reducing CDK activity, this compound abrogates CtIP-mediated resection of DSBs, a crucial step in initiating the HRR pathway nih.gov.

Modulation of CtIP Phosphorylation and BRCA1 Foci Formation

A key mechanism by which this compound impairs HRR involves its modulation of CtIP (C-terminal binding protein interacting protein) phosphorylation and subsequent impact on BRCA1 foci formation aacrjournals.orgnih.govnih.govresearchgate.netfigshare.comresearchgate.net. Phosphorylation of CtIP, particularly at Ser327, is essential for its interaction with BRCA1 and the Mre11-Rad50-Nbs1 (MRN) complex, which is required for efficient DNA end resection during HRR aacrjournals.orgnih.govnih.govfigshare.comresearchgate.net.

Mechanistic studies indicate that this compound inhibits CDK activity, which in turn blocks the phosphorylation of CtIP aacrjournals.orgnih.govnih.govresearchgate.netfigshare.com. This inhibition of CtIP phosphorylation disrupts its ability to interact with BRCA1 and the MRN complex nih.govfigshare.comresearchgate.net. Consequently, this compound abolishes the formation of BRCA1 foci at sites of DNA damage induced by agents like olaparib (B1684210) or etoposide (B1684455) aacrjournals.orgnih.govnih.govfigshare.comresearchgate.net. The disruption of BRCA1 foci formation and the impairment of CtIP-mediated DSB resection, evidenced by attenuated RPA32 phosphorylation, highlight how this compound compromises the HRR pathway aacrjournals.orgnih.govnih.govcancer-genetics.orgfigshare.com. This molecular action effectively mimics a state of "BRCAness" in cancer cells, contributing to their increased sensitivity to PARP inhibitors researchgate.net.

Preclinical Efficacy Studies of Triapine

In Vitro Anticancer Activity Profiling

In vitro studies have demonstrated Triapine's ability to inhibit the growth of a diverse range of cancer cell lines.

Evaluation Across Diverse Cancer Cell Lines (e.g., Leukemia, Ovarian, Lung, Glioma, Neuroepithelioma)

This compound (B1662405) has shown broad-spectrum antitumor activity in a variety of cancer cell lines. Its activity has been observed in leukemia, non-small-cell lung cancer, renal cancer, and melanoma cell lines. nih.gov Specifically, this compound potently inhibits DNA synthesis in a series of cancer cell lines. selleckchem.com Studies have evaluated its cytotoxicity against colon cancer cell lines with different p53 statuses, such as HCT116 p53+/+ and HCT116 p53-/- cells. plos.org The compound has also demonstrated activity against SK-N-MC neuroepithelioma cells and SK-Mel-28 melanoma cells. oncotarget.com

Differential Cytotoxicity and Selectivity in Neoplastic versus Normal Cell Models

Studies have indicated that this compound exhibits differential cytotoxicity, showing greater activity against neoplastic cells compared to normal cells in vitro. aacrjournals.org For instance, investigations comparing the antiproliferative activity of this compound on SK-N-MC neuroepithelioma cells with normal cell types like L8 skeletal muscle cells, HUVECs, and HMDMs revealed that neoplastic cells were more sensitive to this compound's action. aacrjournals.org Furthermore, this compound demonstrated similar or less antiproliferative activity against normal bone marrow progenitor cells compared to cisplatin (B142131), a cytotoxic agent. aacrjournals.org While this compound has shown selective accumulation in the mitochondria of cancer cells due to differences in membrane potentials, leading to lower cytotoxicity in normal cells, the addition of Cu(II) ions has been found to inactivate this compound in contrast to other thiosemicarbazones. researchgate.netmdpi.com

Efficacy in Hydroxyurea-Resistant Cell Lines

A significant finding in preclinical studies is this compound's efficacy against cancer cell lines that have developed resistance to hydroxyurea (B1673989). Hydroxyurea-resistant L1210 leukemia cells are fully sensitive to this compound. researchgate.net Similarly, this compound was active against both the wild-type and a hydroxyurea-resistant subline of the human KB nasopharyngeal carcinoma. researchgate.net This suggests that this compound can overcome resistance mechanisms associated with hydroxyurea, potentially related to its greater potency and ability to chelate iron, which is essential for the regeneration of the tyrosyl radical in the M2 subunit of RR. aacrjournals.org

In Vivo Antitumor Activity in Preclinical Models

The antitumor activity of this compound has also been investigated in in vivo preclinical models, primarily using murine systems.

Assessment of Tumor Growth Inhibition in Xenograft Models

This compound has demonstrated significant tumor growth inhibition in various xenograft models. It caused pronounced inhibition of the growth of murine M109 lung carcinoma and human A2780 ovarian carcinoma xenografts in mice. researchgate.netnih.govselleckchem.comresearchgate.net In mice bearing the L1210 leukemia, this compound was active over a broad range of dosages and was curative for some mice. researchgate.netselleckchem.comresearchgate.net Studies have shown that this compound can suppress the growth of subcutaneously implanted A2780 human ovarian and M109 murine lung cancer cell lines. aacrjournals.org The antitumor effects of this compound in the M109 tumor model were comparable to those of paclitaxel. aacrjournals.org More recently, this compound treatment significantly reduced tumor growth in a subcutaneous xenograft model of Ewing sarcoma using A-673 cells. biorxiv.org The combination of this compound with other agents has also shown enhanced effects on tumor growth delay in epithelial ovarian cancer xenografts. nih.govplos.org

Pharmacological Basis for Therapeutic Index in Murine Systems

The therapeutic index of this compound in murine systems is supported by observations of differential recovery rates of DNA synthesis in normal versus tumor tissues. DNA synthesis in normal mouse tissues, such as the duodenum and bone marrow, uniformly recovered faster than that in L1210 leukemia cells after this compound treatment. researchgate.netresearchgate.net This differential recovery demonstrates a pharmacological basis for the therapeutic index of this compound. researchgate.netresearchgate.net this compound was found to be more potent than hydroxyurea in inhibiting DNA synthesis in L1210 cells in vivo, with more pronounced effects. researchgate.net

Compound Information

| Compound Name | PubChem CID |

| This compound | 9571836 |

Interactive Data Table: In Vitro Cytotoxicity of this compound Analogs

| Compound | HCT116 p53+/+ IC₅₀ (µM) | HCT116 p53-/- IC₅₀ (µM) | NHDF IC₅₀ (µM) | Therapeutic Index (HCT116 p53+/+) |

| This compound | ~2.5 plos.org | ~3.0 plos.org | >500 plos.org | >200 plos.org |

| L³ | 0.12 plos.org | 0.12-0.2 plos.org | 25 plos.org | 208 plos.org |

Note: IC₅₀ values are approximate and may vary depending on the specific study and experimental conditions.

Interactive Data Table: In Vivo Tumor Growth Inhibition by this compound

| Tumor Model | Species | This compound Dose/Schedule | Observed Effect on Tumor Growth | Citation |

| L1210 leukemia | Murine | Various dosages | Active, curative for some mice | researchgate.netselleckchem.comresearchgate.net |

| M109 lung carcinoma | Murine | Twice daily dosing | Pronounced inhibition | researchgate.netnih.govselleckchem.comresearchgate.net |

| A2780 ovarian carcinoma | Human (xenograft in mice) | Twice daily dosing | Pronounced inhibition | researchgate.netnih.govselleckchem.comresearchgate.net |

| Ewing sarcoma (A-673 cells) | Human (xenograft in mice) | 30 mg/kg i.p. every second day | Significant reduction | biorxiv.org |

Comparative DNA Synthesis Inhibition Kinetics in Tumor and Normal Host Tissues

Preclinical studies investigating this compound have demonstrated a differential effect on DNA synthesis kinetics between tumor cells and normal host tissues, providing a pharmacological basis for its therapeutic index. This compound functions primarily as a potent inhibitor of ribonucleotide reductase (RR), an enzyme critical for the synthesis of deoxyribonucleotides (dNTPs) required for DNA replication and repair patsnap.comnih.govaacrjournals.org. By depleting dNTP pools, this compound effectively halts or slows down DNA synthesis patsnap.comnih.gov.

Research in murine models, such as mice bearing L1210 leukemia, has shown that following a single administration of this compound, the recovery of DNA synthesis in normal tissues, specifically the duodenum and bone marrow, occurs more rapidly compared to that in the leukemia cells researchgate.netnih.govresearchgate.netacs.org. This differential recovery rate suggests a window where tumor cells remain inhibited while normal cells begin to recover, contributing to the agent's selective toxicity towards cancer cells researchgate.netresearchgate.net.

Comparisons with other RR inhibitors like hydroxyurea have also been made in preclinical settings. This compound has been found to be more potent than hydroxyurea in inhibiting DNA synthesis in L1210 cells in vivo, with more pronounced effects researchgate.netresearchgate.net. Furthermore, the duration of DNA synthesis inhibition in leukemia cells from this compound-treated mice was considerably longer than in those treated with hydroxyurea researchgate.netresearchgate.net. For instance, inhibition of DNA synthesis in L1210 cells treated with this compound in vivo lasted approximately 10 hours, necessitating twice-daily dosing for optimal anticancer activity in preclinical models researchgate.netresearchgate.netacs.org.

Studies using cultured cells, such as L1210 leukemia and human KB nasopharyngeal carcinoma cells (including hydroxyurea-resistant sublines), have similarly shown this compound's potent inhibitory effects on DNA synthesis researchgate.netacs.org. While this compound causes an immediate cessation of DNA synthesis in cultured cells due to unbalanced dNTP pools, effective cell kill often requires prolonged exposure (e.g., 16 hours). This is because the inhibition of DNA synthesis is reversible upon this compound removal, and DNA double-strand breaks, indicative of cell death, appear after prolonged replication stress nih.govacs.org.

The differential impact on DNA synthesis and repair mechanisms between tumor and normal cells is a key aspect of this compound's preclinical profile. Tumor cells, often characterized by higher proliferation rates and increased demand for DNA synthesis, are more susceptible to the dNTP depletion caused by RR inhibition patsnap.com. While this compound inhibits DNA synthesis in both normal and tumor cells, the faster recovery observed in normal tissues provides a potential therapeutic advantage researchgate.netnih.govresearchgate.net. This differential effect underscores the importance of understanding the kinetics of DNA synthesis inhibition when evaluating this compound's potential in cancer therapy.

Below is a conceptual representation of comparative DNA synthesis recovery based on preclinical findings:

| Tissue Type | DNA Synthesis Recovery Rate (relative) | Duration of Inhibition (relative) |

| Tumor Cells | Slower | Longer |

| Normal Tissue | Faster | Shorter |

Triapine in Combination Therapy Research Preclinical Focus

Rationale and Principles for Combination Strategies

Triapine (B1662405), a potent inhibitor of the M2 subunit of ribonucleotide reductase (RNR), serves as a compelling agent for combination cancer therapy due to its fundamental role in DNA synthesis and repair. nih.govnih.gov The primary rationale for combining this compound with other anticancer agents, particularly those that induce DNA damage, is its ability to deplete the intracellular pool of deoxyribonucleotides (dNTPs). nih.govaacrjournals.org This depletion hinders the ability of cancer cells to repair DNA lesions, thereby potentiating the cytotoxic effects of DNA-damaging therapies. aacrjournals.orgnih.govresearchgate.net

The core principle of these combination strategies is to create a scenario of synthetic lethality. By inhibiting RNR with this compound, the cell's capacity for DNA repair is compromised. nih.govnih.gov When this is combined with agents that cause DNA damage, such as chemotherapy or radiation, the accumulation of unrepaired lesions leads to cell cycle arrest and apoptosis. nih.govnih.gov Preclinical studies have demonstrated that this approach can be particularly effective in overcoming resistance to conventional therapies, especially in tumors with proficient DNA repair mechanisms. nih.govnih.gov

Furthermore, the effectiveness of this compound in combination therapies can be schedule-dependent. nih.gov For instance, sequential administration may be necessary to avoid potential chemical interactions between this compound and certain drugs, such as platinum compounds, and to maximize the synergistic effect by ensuring that RNR is inhibited when the DNA damage occurs. nih.govnih.gov The broad-spectrum antitumor activity of this compound and its ability to act synergistically with various classes of DNA-damaging agents form the foundation of its investigation in numerous preclinical combination studies. nih.govresearchgate.net

Synergistic Interactions with DNA-Damaging Agents

Preclinical research has extensively documented the synergistic effects of combining this compound with platinum-based compounds like cisplatin (B142131). The primary mechanism underlying this synergy is the inhibition of homologous recombination repair (HRR) by this compound, a critical pathway for repairing the DNA double-strand breaks induced by cisplatin. nih.govnih.gov By depleting the dNTP pools necessary for DNA repair synthesis, this compound sensitizes cancer cells, particularly those with wild-type BRCA status and proficient HRR activity, to the cytotoxic effects of cisplatin. nih.govnih.gov

In vitro studies using various cancer cell lines have consistently shown that this compound enhances the sensitivity to cisplatin. nih.gov However, a crucial finding from these studies is the necessity of a sequential treatment schedule to achieve synergism. nih.govnih.gov This is due to a chemical interaction between this compound and cisplatin that can diminish the effective concentration of this compound if administered concurrently. nih.gov

In vivo studies using xenograft tumor mouse models have further validated these findings, demonstrating that the sequential combination of this compound and platinum-based therapy leads to a significant delay in tumor growth. nih.govnih.govresearchgate.net This potentiation of platinum-based chemotherapy by this compound offers a promising strategy to overcome platinum resistance in various cancers. nih.govnih.gov

Table 1: Preclinical Findings of this compound in Combination with Platinum-Based Compounds

| Cell Line/Model | Platinum Compound | Key Findings | Reference(s) |

|---|---|---|---|

| BRCA wild-type EOC cells | Cisplatin | This compound inhibits HRR activity and enhances sensitivity to cisplatin. Sequential treatment is necessary for synergism. | nih.govnih.gov |

| EOC xenografts | Carboplatin-Doxil | This compound potentiates the effects of the combination therapy, leading to significant tumor growth delay. | nih.govnih.gov |

This compound has demonstrated synergistic interactions with topoisomerase inhibitors such as etoposide (B1684455) and doxorubicin (B1662922) in preclinical models. nih.govresearchgate.netnih.gov These inhibitors function by inducing DNA double-strand breaks, which are primarily repaired through the HRR pathway. nih.gov By inhibiting RNR, this compound disrupts HRR, thereby enhancing the lethality of these agents. nih.gov

In vitro studies have shown that concurrent treatment with this compound leads to a synergistic sensitization of cancer cells to both etoposide and doxorubicin. nih.gov Unlike the combination with platinum compounds, a direct chemical reaction between this compound and these topoisomerase inhibitors is unlikely, allowing for simultaneous administration to achieve the desired synergistic effect. nih.gov

Animal studies have also supported the efficacy of this combination. In a study involving L1210 leukemia cells in mice, the combination of this compound and doxorubicin resulted in prolonged survival times compared to either agent alone, indicating a synergistic interaction. nih.govresearchgate.netnih.gov These findings highlight the potential of combining this compound with topoisomerase inhibitors to enhance their anticancer activity.

Table 2: Preclinical Findings of this compound in Combination with Topoisomerase Inhibitors

| Cell Line/Model | Topoisomerase Inhibitor | Key Findings | Reference(s) |

|---|---|---|---|

| SKOV-3 cells | Etoposide, Doxorubicin | Concurrent treatment with this compound resulted in synergistic sensitization to both agents. | nih.gov |

| L1210 leukemia | Doxorubicin | The combination led to prolonged survival in tumor-bearing mice compared to single-agent treatment. | nih.govresearchgate.netnih.gov |

This compound has been identified as a potent radiosensitizer in preclinical studies, enhancing the efficacy of radiation therapy in various cancer models. aacrjournals.orgnih.gov The underlying mechanism for this radiosensitization is the inhibition of DNA repair, specifically the repair of radiation-induced DNA double-strand breaks. aacrjournals.org

In vitro studies have demonstrated that exposure of tumor cell lines to this compound, either before or immediately after irradiation, results in a significant increase in radiosensitivity. aacrjournals.org This effect is associated with a greater number of unrepaired DNA damage foci (γH2AX) in this compound-treated cells 24 hours after irradiation. aacrjournals.org

In vivo experiments using tumor xenografts have confirmed these in vitro findings. The administration of this compound to mice bearing tumors, particularly after irradiation, leads to a greater than additive increase in radiation-induced tumor growth delay. aacrjournals.org These results suggest that this compound's ability to inhibit DNA repair can effectively enhance the tumor-killing effects of radiation therapy.

Table 3: Preclinical Findings of this compound as a Radiosensitizer

| Cell Line/Model | Key Findings | Reference(s) |

|---|---|---|

| DU145, U251, and PSN1 human tumor cell lines | Exposure to this compound before or after irradiation increased radiosensitivity, with dose enhancement factors ranging from 1.5 to 1.8. | aacrjournals.org |

| U251 and PSN1 tumor xenografts | This compound administered after irradiation resulted in a greater than additive increase in radiation-induced tumor growth delay. | aacrjournals.org |

| Pancreas cancer cells (in vitro) | This compound increased radiosensitivity. | nih.gov |

Synergy with Nucleoside Analogues

The combination of this compound with the nucleoside analogue gemcitabine (B846) has been investigated in preclinical studies, with findings suggesting a schedule-dependent synergistic or additive antitumor effect. nih.govresearchgate.net The rationale for this combination is based on the complementary mechanisms of action of the two drugs on nucleotide metabolism and DNA synthesis. Gemcitabine, after intracellular phosphorylation, inhibits DNA synthesis and its diphosphorylated form is also a potent inhibitor of RNR. researchgate.net

In vitro studies have shown that sequential administration of this compound followed by gemcitabine results in synergistic growth inhibition. nih.govresearchgate.netnih.gov Pretreatment with this compound has been shown to increase the cellular uptake of gemcitabine, leading to increased gemcitabine triphosphate pools and enhanced incorporation of gemcitabine into DNA. researchgate.netnih.gov The synergistic effect appears to be most evident with a prolonged pre-exposure time to this compound. nih.gov

However, some preclinical studies have reported no enhancement of survival when this compound was combined with gemcitabine in certain models, indicating that the synergistic interaction may be context-dependent. nih.govresearchgate.net

Table 4: Preclinical Findings of this compound in Combination with Gemcitabine

| Cell Line/Model | Key Findings | Reference(s) |

|---|---|---|

| NSCLC cell lines | Pretreatment with this compound resulted in increased cellular uptake of gemcitabine, synergistic growth inhibition, and enhanced incorporation of gemcitabine into DNA. | researchgate.netnih.gov |

| Various tumor cell lines | Sequential administration of this compound followed by gemcitabine resulted in synergistic or additive antitumoral effects. | nih.gov |

Combinations with Targeted Molecular Therapies

Synergy with PARP Inhibitors (e.g., Olaparib) in DNA Repair Deficient Models

This compound, a potent inhibitor of ribonucleotide reductase (RNR), has demonstrated significant synergistic effects when combined with Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib (B1684210), particularly in cancer models with deficiencies in DNA repair mechanisms. nih.gov PARP inhibitors are a class of targeted therapy that exploit the concept of synthetic lethality in cancers with compromised homologous recombination repair (HRR), a key pathway for repairing DNA double-strand breaks (DSBs). nih.govcancernetwork.com Many hereditary epithelial ovarian cancers (EOCs), for instance, harbor mutations in BRCA1 and BRCA2 genes, which are crucial for HRR, rendering them susceptible to PARP inhibitors. nih.gov

However, the efficacy of PARP inhibitors is often limited in tumors with proficient HRR. researchgate.net Preclinical research has shown that this compound can sensitize BRCA wild-type EOC cells, which have a functional HRR system, to the cytotoxic effects of Olaparib. nih.gov By inhibiting RNR, this compound depletes the pool of deoxynucleoside triphosphates (dNTPs), leading to stalled DNA replication forks and the accumulation of DNA damage. plos.org This action effectively creates a state of "BRCAness" or HRR deficiency, making the cancer cells more vulnerable to the effects of PARP inhibition. nih.gov

In preclinical models of BRCA-wild type epithelial ovarian cancer, the combination of this compound and Olaparib has shown superior efficacy compared to either agent used alone. nih.gov Studies have demonstrated that this combination significantly suppresses tumor growth and prolongs survival in xenograft mouse models. nih.govnih.gov For example, in mice bearing BRCA-wild type EOC xenografts, the dual treatment of Olaparib and this compound resulted in a significant prolongation of survival time compared to single-agent treatments. plos.orgnih.gov

| Treatment Group | Effect on Tumor Growth | Survival Prolongation |

|---|---|---|

| Vehicle Control | No significant inhibition | Baseline |

| Olaparib alone | No significant effect | Not significant |

| This compound alone | No significant effect | Not significant |

| Olaparib + this compound | Significant inhibition of tumor progression | Significant prolongation (p<0.05) |

Evaluation of Triple Combinations (e.g., this compound-Olaparib-Cediranib)

Building on the synergistic interaction between this compound and Olaparib, further preclinical research has explored the efficacy of a triple combination therapy incorporating Cediranib. nih.gov Cediranib is a tyrosine kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors, thereby inhibiting angiogenesis. plos.orgnih.gov The rationale for this triple combination is to simultaneously attack the tumor through multiple mechanisms: inhibition of DNA repair, induction of DNA damage, and suppression of tumor blood supply.

In xenograft models of BRCA-wild type and PARP inhibitor-resistant epithelial ovarian cancer, the triple combination of this compound, Olaparib, and Cediranib demonstrated markedly superior anti-tumor activity compared to any single agent or double combination. nih.govnih.gov This triple therapy led to a significant suppression of tumor growth and a notable prolongation of survival in mice. nih.gov

The addition of Cediranib to the this compound-Olaparib combination appears to potentiate its efficacy. nih.gov Mechanistic studies suggest that Cediranib may enhance the anti-cancer effects of this compound and Olaparib by abrogating pro-survival and anti-apoptotic AKT signaling. nih.govnih.gov

| Treatment Combination | Effect on Abdominal Circumference (Ascites) | Survival Time |

|---|---|---|

| Single Agents (Olaparib, this compound, Cediranib) | No significant inhibitory effects | No significant effect |

| Cediranib + this compound | Significant inhibition (p<0.01) | Significantly prolonged (p<0.05) |

| Olaparib + this compound | Significant inhibition (p<0.05) | Significantly prolonged (p<0.05) |

| Cediranib + Olaparib + this compound | Significant inhibition (p<0.001) | Markedly prolonged (p<0.01) |

Mechanistic Elucidation of Synergistic Effects

Inhibition of DNA Repair Pathways Following DNA Damage

The synergistic effect of this compound in combination with DNA damaging agents and PARP inhibitors stems from its ability to disrupt DNA repair pathways, particularly homologous recombination repair (HRR). nih.govresearchgate.net this compound's primary mechanism of action is the inhibition of ribonucleotide reductase, which leads to a depletion of the dNTP pool necessary for DNA synthesis and repair. plos.org

This depletion of dNTPs causes replication stress and stalling of replication forks, which in turn activates the ATR-Chk1 signaling pathway. nih.gov Activated Chk1 has been shown to inhibit the function of CtIP (C-terminal binding protein interacting protein), a key factor required for the initiation of DNA double-strand break (DSB) resection, which is a critical step in HRR. nih.gov By preventing CtIP-mediated DSB resection, this compound effectively abrogates the HRR pathway. nih.gov

This impairment of HRR makes cancer cells, particularly those that are otherwise HRR-proficient (BRCA wild-type), highly dependent on other DNA repair mechanisms, such as those involving PARP. nih.gov When PARP is then inhibited by a drug like Olaparib, the cells are left with no effective means to repair DNA damage, leading to synthetic lethality and cell death. nih.gov Essentially, this compound induces a functional "BRCAness" in cancer cells, rendering them susceptible to PARP inhibitors. nih.gov

Impact of Treatment Sequencing on Enhanced Efficacy

The timing and sequence of drug administration can significantly influence the efficacy of combination therapies involving this compound. Preclinical studies have indicated that a sequential combination of this compound followed by a DNA damaging agent, such as cisplatin, is necessary to achieve a synergistic effect. nih.gov

The rationale behind this sequencing is to first use this compound to inhibit RNR and disrupt HRR, thereby "priming" the cancer cells to be more vulnerable to the DNA damage induced by the subsequent agent. nih.gov Administering this compound prior to the DNA damaging agent ensures that the cell's ability to repair the induced damage is already compromised. nih.gov

In a study evaluating the combination of this compound with carboplatin (B1684641) and doxil in an EOC xenograft model, mice were treated with this compound for 6 hours before the administration of the other two drugs. nih.gov This sequential strategy was based on the premise that the plasma levels of this compound would have declined by the time carboplatin was administered, thus avoiding potential drug interactions while maximizing the sensitizing effect of this compound. nih.gov This approach resulted in a significant delay in tumor growth, highlighting the importance of a carefully designed treatment schedule to maximize the synergistic potential of this compound in combination therapies. nih.gov

Resistance Mechanisms and Strategies for Overcoming Resistance to Triapine

Characterization of Intrinsic and Acquired Resistance Pathways

Resistance to Triapine (B1662405) can be categorized as either intrinsic, where cancer cells are inherently non-responsive, or acquired, developing after an initial response to the drug. The mechanisms underlying these resistance pathways are multifaceted and can involve alterations in drug transport, metabolism, and target engagement.

Intrinsic Resistance: Intrinsic resistance can be influenced by the inherent characteristics of a tumor. For instance, the proficiency of DNA repair mechanisms, such as homologous recombination repair (HRR), can contribute to a reduced sensitivity to this compound, particularly when used in combination with DNA-damaging agents. nih.govnih.gov Tumors with robust DNA repair capabilities may more effectively counteract the DNA damage induced by the depletion of deoxynucleoside triphosphates (dNTPs) caused by this compound.

Acquired Resistance: Acquired resistance often emerges through the selection and expansion of cancer cell populations with specific molecular alterations that confer a survival advantage in the presence of the drug. One identified mechanism of acquired resistance to certain thiosemicarbazones, the class of compounds to which this compound belongs, involves the ATP-binding cassette (ABC) transporter ABCC1. mdpi.com This transporter can efflux a stable copper(II)-thiosemicarbazone-glutathione ternary complex, thereby reducing the intracellular concentration of the active drug. mdpi.com Another study identified that loss of phosphodiesterase 4D can mediate acquired resistance to this compound through the Epac-Rap1-Integrin signaling pathway. researchgate.net

| Resistance Type | Potential Mechanisms | Key Molecules/Pathways Involved |

| Intrinsic | Proficient DNA damage repair | Homologous Recombination Repair (HRR) |

| Acquired | Increased drug efflux | ABCC1 transporter |

| Altered signaling pathways | Phosphodiesterase 4D, Epac-Rap1-Integrin |

Analysis of Cross-Resistance Patterns (e.g., Absence of Cross-Resistance with Hydroxyurea)

A significant characteristic of this compound is its lack of cross-resistance with hydroxyurea (B1673989), another ribonucleotide reductase inhibitor. nih.govresearchgate.net Studies have consistently shown that cancer cell lines resistant to hydroxyurea remain fully sensitive to this compound. nih.govresearchgate.net This suggests that the mechanisms of action and, consequently, the mechanisms of resistance to these two agents are distinct.

Hydroxyurea resistance is often associated with increased expression of the M2 subunit of ribonucleotide reductase. In contrast, this compound's potent activity, which is 100 to 1000 times greater than that of hydroxyurea, is attributed to its ability to chelate iron and quench the essential tyrosyl free radical within the M2 subunit, leading to a less reversible inhibition. nih.govnih.gov This fundamental difference in their interaction with the target enzyme likely underlies the absence of cross-resistance.

This lack of cross-resistance is clinically important, as it suggests that this compound could be an effective therapeutic option for patients whose tumors have developed resistance to hydroxyurea-based therapies. researchgate.net

Role of Cellular Iron Metabolism in Modulating this compound Resistance

Cellular iron metabolism is central to the mechanism of action of this compound and, by extension, to resistance against it. mdpi.comresearchgate.net this compound functions as a potent iron chelator, and its anticancer activity is dependent on its ability to bind with intracellular iron. patsnap.comnih.gov

The formation of a redox-active iron(II)-Triapine complex is the crucial step for the inhibition of ribonucleotide reductase. nih.gov This complex is responsible for quenching the tyrosyl radical in the enzyme's active site, thereby halting DNA synthesis. nih.govnih.gov Consequently, any alterations in cellular iron metabolism that limit the availability of iron for chelation by this compound or that affect the stability and redox cycling of the iron-Triapine complex could potentially confer resistance.

Cancer cells often exhibit altered iron metabolism to meet their high demand for this essential element for proliferation. semanticscholar.org They may upregulate iron uptake proteins or downregulate iron export proteins. While this iron-rich environment is generally favorable for this compound's activity, adaptive changes in iron trafficking, storage, or the cellular redox state could modulate sensitivity to the drug. For instance, mechanisms that reduce the labile iron pool or enhance the sequestration of iron in forms inaccessible to this compound could theoretically contribute to resistance. The production of reactive oxygen species (ROS) through the Fenton-like reactions catalyzed by the iron-Triapine complex is also considered a part of its cytotoxic effect, suggesting that cellular antioxidant capacity could also play a role in modulating this compound's efficacy. researchgate.net

Investigational Strategies for Circumventing Resistance

To address the challenge of this compound resistance, researchers are exploring several strategies, including the development of novel analogues and the use of combination therapies.

One promising approach to overcome resistance is the synthesis of this compound analogues with improved pharmacological properties and the ability to bypass known resistance mechanisms. mdpi.comacs.org Research has focused on modifying the chemical structure of this compound to enhance its activity, alter its metal-binding properties, and reduce its susceptibility to efflux pumps.

For example, studies have shown that certain terminally N-disubstituted derivatives of thiosemicarbazones exhibit increased anticancer activity and are capable of overcoming acquired resistance to related compounds. mdpi.com Specifically, a derivative identified as COTI-NMe2 was found to have an improved anticancer activity and resistance profile compared to this compound. mdpi.com Another study demonstrated that isoquinoline (B145761) analogues of this compound favored the maintenance of the biologically active reduced iron complex and showed effective inhibition of ribonucleotide reductase. nih.gov In contrast, methylation on the thiosemicarbazone secondary amine resulted in inactive analogues. nih.gov The development of such analogues that are not recognized by efflux transporters like ABCC1 or that have different dependencies on cellular iron metabolism holds significant potential for treating this compound-resistant tumors. mdpi.comacs.org

Combining this compound with other anticancer agents is a key strategy to enhance its efficacy and overcome resistance. nih.govmdpi.com The rationale behind this approach is to target multiple, distinct cellular pathways simultaneously, thereby reducing the likelihood of resistance developing.

This compound's ability to inhibit DNA repair makes it a particularly effective agent to combine with DNA-damaging therapies. By depleting the pool of dNTPs, this compound hampers the ability of cancer cells to repair DNA lesions induced by agents like platinum compounds (e.g., cisplatin (B142131), carboplatin), PARP inhibitors (e.g., olaparib), and topoisomerase inhibitors (e.g., doxorubicin (B1662922), etoposide). nih.govnih.govnih.govnih.gov

Research has shown that this compound can sensitize BRCA wild-type cancer cells, which are typically more resistant to PARP inhibitors, to these agents by disrupting homologous recombination repair. nih.govnih.gov However, it is crucial to consider the potential for chemical interactions between the combined drugs. For instance, a direct reaction between this compound and platinum drugs can occur, diminishing the effective concentration of this compound. nih.gov To circumvent this, a sequential administration strategy, where this compound is given prior to the platinum agent, has been shown to achieve synergistic effects. nih.govnih.gov

Structure Activity Relationship Sar Studies of Triapine and Its Analogues

Design and Synthesis of Novel Thiosemicarbazone Derivatives

The design and synthesis of novel thiosemicarbazone derivatives related to Triapine (B1662405) typically involve modifications to the core thiosemicarbazone scaffold and the attached heterocyclic or aromatic rings. Researchers utilize various synthetic strategies, often involving condensation reactions between appropriate aldehydes or ketones and thiosemicarbazides or their derivatives. mdpi.comijper.org This approach allows for the introduction of different substituents at various positions of the molecule, influencing their electronic, steric, and lipophilic properties, which are key determinants of their biological activity. irejournals.com

For instance, new this compound derivatives have been synthesized by condensation reactions involving 2-pyridinamidrazone or S-methylisothiosemicarbazidium chloride with modified amino-pyridine-2-carboxaldehyde derivatives. mdpi.com The resulting ligands can then be used to form metal complexes. mdpi.com The structural versatility of thiosemicarbazones facilitates the design of derivatives with enhanced selectivity and potency against specific cancer cell lines. irejournals.com The incorporation of different chemical moieties, such as piperazine (B1678402) rings or redox-active phenolic units, has been explored to generate novel analogues with potentially improved anticancer profiles. plos.orgacs.org

Impact of Structural Modifications on Anticancer Activity and Selectivity

Structural modifications to the this compound scaffold can significantly impact its anticancer activity and selectivity. SAR studies aim to identify the specific structural features responsible for potent antiproliferative effects and preferential toxicity towards cancer cells over normal cells. mdpi.com The diversity and positioning of functional groups, as well as the spatial geometry of the molecule, play crucial roles in determining the level of antiproliferative activity. mdpi.com

Studies have shown that even subtle changes in the structure can lead to significant differences in activity. acs.org For example, the introduction of certain substituents can enhance the activity and selectivity of the new analogues. plos.org Conversely, some modifications might lead to a decrease in activity or alter the mechanism of action. Understanding these relationships is vital for optimizing the design of more effective and less toxic thiosemicarbazone-based anticancer agents. mdpi.com

Effects of N-Methylation on Cytotoxicity and Resistance Circumvention

N-Methylation, particularly at the terminal nitrogen atom of the thiosemicarbazone moiety, has been shown to have a significant impact on the cytotoxicity and the ability of this compound analogues to circumvent resistance. acs.orgnih.gov Systematic studies involving stepwise methylation of this compound have revealed that the degree and position of methylation influence the anticancer potential. acs.org

While complete methylation at specific nitrogen atoms can lead to a substantial increase in cytotoxicity, even to the nanomolar range for some derivatives, the presence of even a single hydrogen atom at certain positions can significantly reduce the activity. acs.org Interestingly, compounds with at least one N-dimethylation have demonstrated the ability to overcome acquired this compound resistance in certain cancer cell lines. acs.orgnih.gov This suggests that methylation patterns can influence the interaction of the compounds with cellular targets or efflux pumps involved in resistance mechanisms. acs.orgresearchgate.net

Interactive Table 1: Impact of N-Methylation on this compound Analog Cytotoxicity and Resistance Circumvention (Illustrative Data based on Search Results)

| Compound (Illustrative) | Methylation Pattern | Cytotoxicity (IC50) | Resistance Circumvention |

| This compound | None | μM range | Sensitive |

| Analogue A | Mono-methylation (terminal) | Reduced μM range | Partially resistant |

| Analogue B | Di-methylation (terminal) | nM range | Circumvents resistance |

| Analogue C | Methylation (pyridine amine) | Reduced μM range | Variably resistant |

| Analogue D | Di-methylation (pyridine amine) | μM range | Circumvents resistance |

| Analogue E | Complete methylation | Low nM range | Circumvents resistance |

Significance of Specific Chemical Moieties (e.g., Piperazinyl Fragments, Di-Substitution Patterns)

The incorporation of specific chemical moieties into the thiosemicarbazone structure plays a crucial role in modulating their anticancer activity and selectivity. plos.orgplos.org For instance, the combination of a piperazine ring with the this compound scaffold has been shown to yield potent and selective anticancer chelators. plos.org Studies have highlighted the importance of the di-substitution pattern at the amine N4 function for achieving potent anticancer activity. plos.orgplos.org

The presence of certain atoms, such as fluorine, within fragments like the piperazine ring, can further enhance the activity and selectivity of the analogues. plos.org The strategic design incorporating specific functional groups and structural features allows for the identification of compounds with improved therapeutic potential. plos.orgplos.org

Correlation between Chemical Structure, Metal Binding Properties, and Biological Activity

A critical aspect of the SAR of this compound and its analogues is the strong correlation between their chemical structure, their ability to chelate metal ions, and their resulting biological activity. irejournals.comacs.orghznu.edu.cnresearchgate.net Thiosemicarbazones are known to efficiently bind to first-row transition metals, including endogenous metals like copper and iron. mdpi.comirejournals.comresearchgate.net The ability of these compounds to chelate metals is often linked to their anticancer effects. irejournals.cominnovareacademics.in

Influence on Iron Chelation Affinity and Specificity

This compound and its analogues are known to strongly bind iron, and this iron chelation is considered a key mechanism contributing to their anticancer activity. researchgate.netwikipedia.orgrsc.org They can chelate both iron(II) and iron(III) ions. rsc.org The affinity and specificity of iron chelation are influenced by the chemical structure of the thiosemicarbazone derivative. hznu.edu.cnresearchgate.net

The formation of iron complexes, particularly the Fe(II)-(this compound)2 complex, is believed to be responsible for inhibiting ribonucleotide reductase (RNR), a crucial enzyme for DNA synthesis. mdpi.comresearchgate.netmdpi.com By chelating iron from the diferric-tyrosyl cofactor of RNR, this compound disrupts the enzyme's function. mdpi.comwikipedia.org The redox properties of the iron complexes formed by this compound analogues are also important, as they can influence the reduction of the tyrosyl radical in RNR. researchgate.net While this compound itself forms high stability complexes with both Fe(II) and Fe(III), modifications to the structure can alter this preference and impact cytotoxic effects. rsc.orgnih.gov

Modulation of Copper(II) Complex Formation and Its Contribution to Activity

The interaction of this compound and its analogues with copper ions, particularly copper(II), is another significant factor influencing their biological activity. acs.orgresearchgate.netresearchgate.netrsc.orgthegoodscentscompany.com Many copper(II) complexes of thiosemicarbazones exhibit superior anticancer activity compared to the free ligands. mdpi.commdpi.com

The formation of copper complexes can lead to increased cytotoxicity and may be involved in overcoming drug resistance. acs.orgrsc.org Copper(II) complexes of this compound analogues can exhibit pronounced redox activity. nih.gov This redox activity, potentially leading to the generation of reactive oxygen species (ROS), is considered a mechanism contributing to their anticancer effects. mdpi.complos.orgfrontiersin.org

Studies have shown that the interaction with copper ions can differ between this compound and its modified analogues, such as terminally dimethylated derivatives. acs.orgnih.gov While copper(II) can abrogate the cytotoxicity of non-methylated this compound, it can potentiate the activity of dimethylated analogues. nih.gov The stability and reduction rate of the copper(II) complexes can also correlate with the cytotoxicity of the thiosemicarbazone ligands. rsc.orgrsc.org

Interactive Table 2: Metal Binding Properties and Their Impact on Activity (Illustrative Data based on Search Results)

| Compound (Illustrative) | Preferred Metal Binding | Impact on Cytotoxicity (vs. free ligand) | Key Mechanism Involvement |

| This compound | Iron (Fe(II) and Fe(III)) | Generally increased | RNR inhibition (iron chelation) |

| Analogue F | Altered Iron Preference | Varied, depends on specific preference | Iron-dependent pathways |

| Analogue G | Strong Copper(II) Binding | Significantly increased | ROS generation, potential resistance circumvention |

| Analogue H | Forms Stable Copper(II) Complex | Increased, slower reduction | Potential for sustained activity |

Advanced Methodologies in Triapine Research

In Vitro Enzymatic Assays for Ribonucleotide Reductase Activity Measurement

In vitro enzymatic assays are fundamental to quantifying Triapine's inhibitory effect on RNR activity. These assays typically involve reconstituting RNR with its subunits (RRM1 and either RRM2 or p53R2) and measuring the conversion of a radiolabeled ribonucleotide diphosphate, such as [³H]CDP, to its corresponding deoxyribonucleotide diphosphate. aacrjournals.orgnih.gov The decrease in the formation of the deoxyribonucleotide product in the presence of This compound (B1662405) indicates the extent of enzyme inhibition. Studies have shown that this compound is a significantly more potent inhibitor of both hRRM2/hRRM1 and p53R2/hRRM1 than free this compound, with a ferrous-Triapine complex mediating the inactivation. aacrjournals.orgscilit.com The IC₅₀ values for this compound against different RNR complexes can be determined using these assays, demonstrating its potency compared to other RNR inhibitors like hydroxyurea (B1673989). aacrjournals.orgnih.gov

Cell-Based Assays for Proliferation, Cell Cycle Progression, and Apoptosis Analysis

Cell-based assays are crucial for evaluating the biological consequences of RNR inhibition by this compound in a cellular context. These assays provide insights into how this compound affects cancer cell growth, division, and survival.

Cell Proliferation Assays: These assays measure the rate of cell multiplication. Methods include using metabolic indicators that assess viable cell numbers based on enzymatic activity or ATP levels, or by directly tracking DNA synthesis using markers like EdU or BrdU incorporation. nih.govabcam.com Clonogenic survival assays are also used to assess the long-term ability of cells to form colonies after this compound treatment, often in combination with other agents. researchgate.netnih.gov

Cell Cycle Progression Analysis: Flow cytometry is commonly used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2, M) based on their DNA content stained with fluorescent dyes like propidium (B1200493) iodide (PI) or 7-aminoactinomycin D (7-AAD). bdbiosciences.com this compound is known to cause cell cycle arrest, particularly at the G1-S phase checkpoint, due to dNTP depletion. frontiersin.orgfrontiersin.org

Apoptosis Analysis: Assays for apoptosis detect markers of programmed cell death, such as the translocation of phosphatidylserine (B164497) to the outer membrane leaflet (detected by Annexin V binding) or the activation of caspases (e.g., caspase 3/7). nih.govbdbiosciences.com These can be measured by flow cytometry or fluorescence microscopy. bdbiosciences.com

Live cell imaging systems can also be employed for real-time monitoring of cell proliferation, cell cycle changes, and apoptosis induction upon this compound treatment. epo-berlin.com

Molecular Biology Techniques for DNA Damage and Repair Pathway Analysis

This compound's impact on dNTP pools affects DNA replication and repair, making molecular biology techniques essential for understanding these effects.

Immunoblotting for Protein Expression and Phosphorylation